molecular formula C19H15N5O3 B2999971 1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-19-8

1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2999971
CAS RN: 895012-19-8
M. Wt: 361.361
InChI Key: RYDVCHLXIKWOEP-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNP and is a pyrazolopyrimidinone derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Applications

Pyrazolo[3,4-d]pyrimidines are recognized for their versatile pharmacological potential. They have been synthesized and evaluated for various biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

  • Antimicrobial and Antifungal Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives have shown potent antimicrobial activity. For instance, a study developed derivatives with substantial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. This suggests the potential of pyrazolo[3,4-d]pyrimidine derivatives as templates for developing new antimicrobial agents (Beyzaei et al., 2017).

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anticancer properties. Certain derivatives have demonstrated significant inhibitory activity against cancer cell lines, indicating their potential use in cancer chemotherapy (Abdellatif et al., 2014).

  • Anti-Inflammatory Properties : The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with some compounds showing comparable activity to standard drugs. This highlights their potential as novel anti-inflammatory agents (Aggarwal et al., 2014).

Chemical Synthesis and Characterization

The chemical synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves innovative methodologies, including microwave-assisted synthesis and one-pot strategies, to produce a variety of derivatives efficiently. These synthetic approaches facilitate the exploration of their biological activities and the development of new therapeutic agents (Liu et al., 2015).

properties

IUPAC Name

1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-13-4-2-3-5-17(13)23-18-16(10-21-23)19(25)22(12-20-18)11-14-6-8-15(9-7-14)24(26)27/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDVCHLXIKWOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

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